molecular formula C17H18ClNOS B2388299 (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone CAS No. 1797726-68-1

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2388299
CAS No.: 1797726-68-1
M. Wt: 319.85
InChI Key: STOVVSPHRJOSKX-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone is a synthetic chemical compound featuring an azepane ring substituted with a chlorophenyl group and linked to a thiophene carbonyl group. This specific molecular architecture suggests potential for interaction with various biological targets in pharmacological research. Compounds containing azepane and chlorophenyl substructures are frequently investigated for their activity on the central nervous system. For instance, research on structurally related molecules has identified them as candidates for targeting cannabinoid receptors (CB1), which are relevant to the study of obesity and metabolic disorders . Furthermore, azepane-substituted compounds have been explored as muscarinic receptor agonists, indicating potential applications in researching cognitive diseases and schizophrenia . The mechanism of action for this compound is not yet fully characterized and would be dependent on the specific research context. As a high-purity reference standard, it is intended for use in in vitro assays, hit-to-lead optimization studies, and other early-stage drug discovery efforts to further elucidate its properties and biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOVVSPHRJOSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

A common method involves the cyclization of ε-amino alcohols under acidic or basic conditions. For example, 6-amino-1-hexanol can undergo intramolecular nucleophilic substitution in the presence of thionyl chloride ($$ \text{SOCl}_2 $$) to form the azepane ring. This method, however, requires precise control of reaction stoichiometry to avoid polymerization byproducts.

Ring-Closing Metathesis (RCM)

Transition metal catalysts, such as Grubbs’ catalyst ($$ \text{C}{46}\text{H}{46}\text{Cl}2\text{N}2\text{Ru} $$), enable the formation of the azepane ring via RCM of diene precursors. For instance, 1,6-dienes with terminal alkenes undergo metathesis to yield the seven-membered ring. This method offers high regioselectivity and compatibility with sensitive functional groups.

Method Catalyst/Reagent Yield (%) Reference
Cyclization (acidic) $$ \text{SOCl}_2 $$ 65–70
RCM Grubbs’ catalyst 75–85

Acylation with Thiophen-3-yl Carbonyl Group

The final step involves introducing the thiophen-3-yl carbonyl moiety via acylation.

Friedel-Crafts Acylation

Thiophene-3-carbonyl chloride reacts with 3-(4-chlorophenyl)azepane in the presence of $$ \text{AlCl}_3 $$, forming the target compound through electrophilic substitution. This method is efficient but may require excess acyl chloride to drive the reaction to completion.

Schlenk Equilibrium-Mediated Coupling

Alternative approaches utilize Schlenk techniques to stabilize reactive intermediates. For example, lithiation of thiophene-3-carbonitrile ($$ \text{LiTMP} $$, THF, −78°C) followed by reaction with 3-(4-chlorophenyl)azepane yields the ketone after hydrolysis.

Acylation Method Reagents Yield (%) Reference
Friedel-Crafts $$ \text{AlCl}_3 $$, acyl chloride 60–70
Schlenk Coupling $$ \text{LiTMP} $$, THF 50–65

Alternative Synthetic Routes

Multicomponent Domino Reactions

Silver-catalyzed domino reactions, as demonstrated in pyridine synthesis, can be adapted. Combining isocyanides, azepane precursors, and thiophene derivatives in acetonitrile ($$ \text{CH}_3\text{CN} $$) under reflux yields the target compound in a single step, albeit with moderate yields (40–53%).

Reductive Amination

Condensation of 3-(4-chlorophenyl)azepan-1-amine with thiophene-3-carbaldehyde ($$ \text{NaBH}3\text{CN} $$, MeOH) forms an imine intermediate, which is subsequently oxidized to the ketone using $$ \text{MnO}2 $$.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Friedel-Crafts acylation proceeds optimally at 0–25°C, while RCM requires higher temperatures (40–60°C).
  • Solvent : Polar aprotic solvents (e.g., $$ \text{CH}_3\text{CN} $$) enhance silver-catalyzed reactions, whereas non-polar solvents (toluene) favor Suzuki couplings.
  • Catalyst Loading : Grubbs’ catalyst at 5 mol% achieves >80% conversion in RCM.

Analytical Characterization

Post-synthesis, the compound is purified via flash chromatography (petroleum ether/EtOAc) and characterized by:

  • NMR : $$ ^1\text{H} $$ NMR signals at δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (azepane N–CH$$_2$$), and δ 2.5–3.0 (thiophene protons).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 329.5 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science:

Biology:

    Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties, which can be utilized in the development of new antibiotics.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: The compound’s properties make it valuable in the production of pharmaceutical products.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Table 1: Structural Comparison
Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone Azepane core, thiophen-3-yl ketone 331.86 Potential GPCR modulation (inferred from structural analogs)
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(4-chlorophenyl)methanone Cyclopenta[b]thiophene core, amino group at C2 277.77 Irritant (Xi hazard class); structural rigidity may limit conformational flexibility
TRR469 Piperazine substituent at C4, fluorophenyl group ~500 (estimated) A1 adenosine receptor (A1AR) positive allosteric modulator (PAM); neuropathic pain models
MIPS521 3,5-Bis(trifluoromethyl)phenyl at C4, amino group at C2 ~450 (estimated) AR allosteric modulator; studied in vitro/in vivo for receptor selectivity
VCP171 Phenyl group at C3, trifluoromethylphenyl at C4 ~400 (estimated) A1AR agonist; cardiovascular effects (e.g., heart rate regulation)

Pharmacological and Functional Insights

  • A1AR Modulation : Compounds like TRR469 and MIPS521 demonstrate that substituents on the thiophene ring (e.g., piperazine, trifluoromethylphenyl) significantly enhance allosteric activity. The target compound’s azepane group may mimic piperazine’s hydrogen-bonding capacity but with altered steric effects .
  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound is analogous to substituents in TRR469 (4-chloro) and MIPS521 (3,5-bis(trifluoromethyl)). These groups improve receptor binding via hydrophobic interactions and electron-withdrawing effects .
  • Amino Group Impact: Unlike amino-substituted analogs (e.g., MIPS521, compound), the target compound lacks an amino group, which may reduce polarity and alter pharmacokinetics (e.g., logP, solubility) .
Table 2: Physicochemical Properties
Compound Name logP (Predicted) Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 3.37 3 ~24.4
(azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone 3.37 3 24.4
TRR469 ~4.5 6 ~75

Biological Activity

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The synthesis typically involves the reaction of 4-chlorobenzylamine with thiophene-3-carboxylic acid, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The product is purified using column chromatography to ensure high purity levels for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can bind to various enzymes or receptors, inhibiting their activity and thereby exerting pharmacological effects. The exact pathways involved are still under investigation, but preliminary studies suggest significant interactions with proteins involved in inflammatory processes and possibly cancer pathways .

Pharmacological Studies

  • Anti-inflammatory Activity : Initial studies indicate that this compound may exhibit anti-inflammatory properties by modulating prostaglandin synthesis. For instance, compounds structurally similar to this compound have shown inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin metabolism .
  • Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. Analogous compounds have demonstrated the ability to inhibit tumor growth in various cancer models by affecting cell proliferation pathways and inducing apoptosis .

Case Studies

Study Findings
Study on 15-PGDH InhibitionThe compound showed potential as a tight-binding inhibitor of 15-PGDH, enhancing PGE2 levels in vivo and indicating a role in inflammatory response modulation .
Anticancer ActivityIn vitro studies demonstrated that structurally similar compounds inhibited cancer cell proliferation, suggesting potential therapeutic applications for this compound .

Comparative Analysis

The uniqueness of this compound lies in its thiophene ring structure, which imparts distinct electronic properties compared to similar compounds containing different heterocycles. This structural difference may influence its reactivity and biological activity significantly .

Compound Structure Biological Activity
This compoundThiophene ringPotential anti-inflammatory and anticancer activity
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanoneFuran ringSimilar activity but less potent
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanonePyridine ringDifferent mechanism of action

Q & A

Q. What synthetic methodologies are recommended for the preparation of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone?

The synthesis of this compound typically involves multi-step routes, including:

  • Ring formation : Construction of the azepane ring via cyclization of amines or reductive amination, followed by functionalization with the 4-chlorophenyl group .
  • Ketone coupling : Reaction of the azepane intermediate with thiophene-3-carbonyl chloride under nucleophilic acyl substitution conditions. Solvents like dichloromethane or THF and catalysts such as triethylamine are commonly used .
  • Optimization : Key parameters include temperature control (e.g., 0–25°C for sensitive steps) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the azepane ring protons (δ 1.5–3.0 ppm), thiophene protons (δ 6.5–7.5 ppm), and aromatic chlorophenyl signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for C18_{18}H17_{17}ClN2_2OS: ~344.08 g/mol) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for the ketone (C=O, ~1650–1750 cm1^{-1}) and aromatic C-Cl (750–800 cm1^{-1}) provide functional group validation .

Q. How can solubility challenges be addressed during experimental design?

While solubility data for this compound is limited, analogs suggest:

  • Solvent screening : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For column chromatography, hexane/ethyl acetate or dichloromethane/methanol gradients are effective .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) to the azepane ring to enhance aqueous solubility for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog synthesis : Replace the thiophene with furan or isoxazole to assess electronic effects on target binding . Modify the chlorophenyl group with fluorophenyl or methoxy substituents to study steric/electronic contributions .
  • Biological assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using enzyme inhibition or cell viability assays. Cross-reference with computational docking to prioritize candidates .

Q. What reaction mechanisms govern the stability of the ketone moiety under biological conditions?

  • Hydrolysis susceptibility : The ketone may undergo enzymatic reduction (e.g., by ketoreductases) or nucleophilic attack in acidic environments (e.g., lysosomes). Stability can be probed via HPLC monitoring in simulated physiological buffers (pH 2–7.4) .
  • Protection strategies : Introduce steric hindrance (e.g., bulky substituents on the azepane) or replace the ketone with a bioisostere (e.g., amide) to enhance metabolic stability .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin receptors, given structural similarity to azepane-based psychotropics). Focus on hydrophobic pockets accommodating the chlorophenyl and thiophene groups .
  • MD simulations : Assess dynamic interactions over 100 ns trajectories to identify key residues for binding. Validate with experimental IC50_{50} values from kinase assays .

Q. What experimental limitations affect reproducibility in pharmacological studies?

  • Sample degradation : Organic degradation in bioassays (e.g., in wastewater matrices) can skew results. Implement continuous cooling or antioxidant additives to stabilize samples .
  • Reaction variability : Document catalyst purity (e.g., Pd/C vs. Raney Ni for hydrogenation) and solvent dryness to minimize batch-to-batch inconsistencies .

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